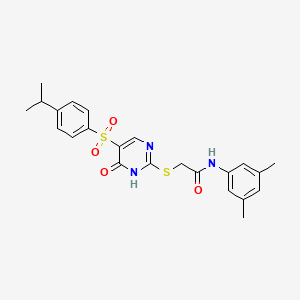

N-(3,5-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-14(2)17-5-7-19(8-6-17)32(29,30)20-12-24-23(26-22(20)28)31-13-21(27)25-18-10-15(3)9-16(4)11-18/h5-12,14H,13H2,1-4H3,(H,25,27)(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLDZCRAPKOKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H25N3O4S2

- Molecular Weight : 471.59 g/mol

- CAS Number : 866812-51-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurological pathways. The sulfonamide moiety is known to enhance the compound's ability to interact with biological systems.

Antinflammatory Effects

Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, the sulfonamide group has been associated with inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Example A | 0.77 | COX |

| Example B | 0.39 | 5-Lipoxygenase |

The specific IC50 values for N-(3,5-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide are yet to be determined but are anticipated to be in a similar range based on structural analogs.

Anticonvulsant Activity

Preliminary research indicates that derivatives of acetamides exhibit anticonvulsant properties. In animal models, compounds structurally related to N-(3,5-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have shown promise in reducing seizure activity.

Case Study 1: In Vivo Efficacy

In a controlled study using a rat model of epilepsy, a related compound demonstrated an effective ED50 value of approximately 13 mg/kg when administered via intraperitoneal injection. The study highlighted the importance of the sulfonamide group in enhancing bioavailability and therapeutic efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the phenyl rings significantly influenced biological activity. Electron-withdrawing groups were found to enhance anticonvulsant activity, while electron-donating groups diminished it. This finding suggests that careful tuning of substituents can optimize therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules from the evidence, focusing on backbone architecture, functional groups, and substituent effects.

Table 1: Structural and Functional Comparison

*Inferred formula based on structural analysis.

Key Findings from Structural Analysis

Backbone and Functional Group Similarities: The target compound shares the 3-nitro-2-pyridinylamino motif with ’s compound , which may confer similar electronic properties (e.g., charge transfer interactions). Both also contain carboxylic acid groups, enhancing water solubility. Unlike ’s compound , which lacks a pyridine ring, the target’s nitro-pyridine core could enable stronger binding to aromatic protein pockets.

Substituent-Driven Differences: The 4-hydroxybenzyl group in the target compound introduces aromaticity absent in ’s aliphatic 4-hydroxy-4-oxobutyl substituent . This may enhance binding to hydrophobic targets (e.g., receptors with aromatic residues).

Stereochemical Considerations :

- highlights the role of stereochemistry in synthesis and activity . While the target compound’s stereochemical configuration is unspecified, chiral centers in its hydroxybenzyl or oxoethyl groups could significantly influence its biological profile.

Biological Implications: The 3-nitro group in the target and ’s compound may act as a hydrogen-bond acceptor, contrasting with ’s 2-amino-3-hydroxyphenyl group, which serves as both donor and acceptor .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, analogous compounds synthesized via nucleophilic substitution or coupling reactions achieved yields of 60–85% by adjusting solvent systems (e.g., ethanol or DMSO), temperature (reflux conditions), and stoichiometry of reagents like sodium acetate . Recrystallization from ethanol-dioxane mixtures (1:2) is effective for purification . Monitoring reaction progress via TLC and using fused sodium acetate as a base can enhance intermediate stability .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- 1H NMR : Identify protons adjacent to electronegative groups (e.g., NHCO at δ 10.08–10.10 ppm, SCH2 at δ 4.08–4.12 ppm) and aromatic protons (δ 7.10–7.82 ppm) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 344.21) and detect fragmentation patterns .

- Elemental Analysis : Compare experimental vs. calculated values (e.g., C: 45.29 vs. 45.36; S: 9.30 vs. 9.32) to assess purity .

Q. What functional groups in this compound are critical for its potential biological activity?

- Methodological Answer : The sulfonyl, thioacetamide, and pyrimidinone moieties are structurally significant. Sulfonyl groups enhance solubility and binding affinity to hydrophobic pockets in enzymes, while the pyrimidinone core may interact with nucleotide-binding domains in targets like kinases . SAR studies on analogs suggest substituting the 4-isopropylphenyl group can modulate activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimental analytical data (e.g., elemental analysis)?

- Methodological Answer : Minor deviations (e.g., C: 45.29 vs. 45.36) may arise from hygroscopic intermediates or incomplete combustion during analysis. To mitigate:

- Dry samples rigorously under vacuum.

- Use internal standards (e.g., sulfanilamide) for calibration .

- Repeat analyses in triplicate and apply statistical validation (e.g., Student’s t-test).

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications : Replace the 4-isopropylphenyl sulfonyl group with bulkier (e.g., naphthyl) or polar (e.g., pyridyl) substituents to assess steric/electronic effects .

- Side-Chain Variations : Introduce methyl or fluorine groups at the 3,5-dimethylphenyl moiety to evaluate metabolic stability .

- Biological Assays : Prioritize in vitro enzyme inhibition (e.g., kinase assays) and cytotoxicity screening (e.g., MTT on cancer cell lines) to correlate structural changes with activity .

Q. How can computational methods predict physicochemical properties missing from experimental data (e.g., logP, solubility)?

- Methodological Answer :

- logP : Use software like MarvinSketch or ACD/Labs to calculate partition coefficients based on fragment contributions.

- Solubility : Apply the General Solubility Equation (GSE) incorporating melting point (estimated via DSC) and lattice energy .

- Validation : Cross-reference with PubChem’s computed properties (e.g., InChIKey: [provided in ]) .

Comparative Synthesis Conditions

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Solvent | DMSO | Ethanol | Ethanol-Dioxane |

| Temperature | Reflux | Reflux | 80°C |

| Catalyst/Base | None | Sodium Acetate | Triethylamine |

| Yield | 80% | 85% | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.